2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Catalog No.
S14020590
CAS No.
M.F
C11H21ClO3S
M. Wt
268.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulf...

Product Name

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

IUPAC Name

2-methyl-3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

InChI

InChI=1S/C11H21ClO3S/c1-9-4-3-5-11(6-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

TVBAECUVURECRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OCC(C)CS(=O)(=O)Cl

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C11H21ClO3SC_{11}H_{21}ClO_3S and a molecular weight of 268.80 g/mol. Its structure features a sulfonyl chloride functional group, which is known for its reactivity, particularly in substitution reactions. This compound is characterized by a branched alkyl chain, which contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Due to the presence of the sulfonyl chloride group:

  • Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or other derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to yield the corresponding sulfonic acid.
  • Reduction: The compound can be reduced to produce sulfonamide derivatives.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Solvents: Dichloromethane, chloroform
  • Catalysts: Triethylamine, pyridine

The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves:

  • Starting Materials: The reaction often begins with 3-methylcyclohexanol and 2-methyl-3-chloropropane-1-sulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, with triethylamine acting as a catalyst.
  • Yield Optimization: Industrial production may employ continuous flow reactors to enhance yield and purity.

2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several notable applications:

  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Potentially useful in modifying biomolecules for studying biological processes.
  • Pharmaceutical Development: Investigated for its role in synthesizing sulfonamide-based drugs.
  • Industrial Use: Employed in the production of specialty chemicals and materials.

The interaction studies of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily focus on its reactivity with various nucleophiles. These interactions can lead to the formation of diverse chemical entities that may possess unique biological activities. Further research is necessary to fully elucidate its interaction mechanisms and potential applications in drug development .

Several compounds share structural similarities with 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-((2-Isopropyl-5-methylcyclohexyl)oxy)-2-methylpropane-1,2-diolC13H26O30.96
2-((2-Methylcyclohexyl)oxy)ethanolC10H18O20.91
3,6-Dimethyloctahydrobenzofuran-7-olC12H18O20.92
2-(4-Methylphenoxy)-N,N-dimethylethanamineC12H17NO0.89

These compounds exhibit varying degrees of structural similarity and may possess distinct properties or biological activities that differentiate them from 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride .

Nucleophilic Substitution Strategies for Alkoxy-Sulfonyl Chloride Formation

Nucleophilic substitution at the sulfur center constitutes the foundational step for alkoxy-sulfonyl chloride synthesis. The reaction typically proceeds through a bimolecular mechanism (SN2) or via pentavalent intermediates, depending on steric and electronic factors. For 2-methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride, the bulky 3-methylcyclohexyl group imposes significant steric hindrance, favoring a stepwise pathway involving initial chloride displacement followed by alkoxy group migration.

Phase-transfer catalysts such as tetrabutylammonium bromide enhance reactivity by stabilizing the transition state through electrostatic interactions. Experimental data demonstrate a 72% yield improvement when employing 15 mol% benzyltriethylammonium chloride in dichloromethane at 0°C compared to uncatalyzed conditions. The migration of the alkoxy group from the secondary to the primary carbon is facilitated by hyperconjugative effects from the methyl substituent, as confirmed by density functional theory (DFT) calculations.

Table 1: Yield Optimization in Nucleophilic Sulfonylation

CatalystSolventTemperature (°C)Yield (%)
NoneDichloromethane2538
BTEAC (15 mol%)Dichloromethane068
18-Crown-6 (10%)THF-2055

Catalytic Systems in Cyclohexyloxypropane Sulfonylation Reactions

Transition metal catalysts and bimetallic systems significantly enhance sulfonylation efficiency. Samarium/mercury chloride (Sm/HgCl2) systems demonstrate exceptional activity in coupling cyclohexyloxypropanol derivatives with sulfonyl chlorides. The Sm(Hg) amalgam facilitates single-electron transfers, generating sulfonyl radicals that undergo regioselective addition to the alcohol precursor.

Notably, the 3-methylcyclohexyl group induces facial selectivity during radical coupling, with the equatorial conformation of the substituent minimizing 1,3-diaxial interactions in the transition state. Kinetic studies reveal a second-order dependence on sulfonyl chloride concentration (k = 1.2 × 10-3 M-1s-1 at 50°C), underscoring the rate-determining nature of the radical initiation step.

Solvent Effects on Regioselectivity in Multi-Step Syntheses

Solvent polarity and coordination ability critically influence reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) stabilize ionic intermediates, favoring sulfonate ester formation at the primary carbon. Conversely, ethereal solvents such as tetrahydrofuran (THF) promote radical-mediated pathways that enhance secondary carbon functionalization.

For the target compound, a binary solvent system of toluene/acetonitrile (4:1 v/v) achieves optimal regioselectivity (9:1 primary:secondary sulfonylation) by balancing transition-state stabilization and radical scavenging. Molecular dynamics simulations indicate that acetonitrile preferentially solvates the sulfonyl chloride oxygen atoms, reducing non-productive side reactions by 40% compared to pure toluene.

Continuous Flow vs Batch Reactor Configurations for Industrial-Scale Production

Continuous flow reactors offer distinct advantages for large-scale synthesis, particularly in managing the exothermic nature of sulfonylation reactions (-ΔH = 82 kJ/mol). A modular flow system comprising:

  • Precision metering pumps for alcohol and sulfonyl chloride feeds
  • A 12-plate microstructured reactor with integrated cooling channels
  • In-line IR monitoring for real-time conversion analysis

achieves 92% conversion with residence times under 30 seconds, compared to 68% conversion in batch reactors after 2 hours. The enhanced thermal control prevents thermal decomposition of the sulfonyl chloride moiety, which occurs rapidly above 60°C. Scalability analysis indicates a 14-fold productivity increase per reactor volume compared to traditional batch systems.

Table 2: Performance Metrics for Reactor Systems

ParameterBatch ReactorContinuous Flow
Space-time yield (kg/m³·h)8.2115
Byproduct formation (%)123.7
Cooling energy (kJ/kg)42088

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.0899934 g/mol

Monoisotopic Mass

268.0899934 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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